2,3,4,6-Tetra-O-benzoyl-beta-D-glucopyranose

carbohydrate chemistry glycosylation anomerisation kinetics

Inconsistent glycosylation yields and anomeric mixtures from common protecting groups delay oligosaccharide projects. 2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranose is a perbenzoylated 'disarmed' donor that solves this: • 2-O-Benzoyl group enables 1,2-trans-β glycosylation with 62-86% yields using NBS/ZnI2, critical for β-linked glucocerebrosides. • Four benzoyl esters provide >300-fold electronic deactivation vs. perbenzylated analogs for chemoselective one-pot assembly. • Superior acid stability and reduced acyl migration vs. acetyl esters, ideal for routes with acidic workup. • Free anomeric OH allows direct conversion to storable thioglycoside or glycosyl fluoride donors.

Molecular Formula C34H28O10
Molecular Weight 596.6 g/mol
CAS No. 64768-20-3
Cat. No. B160603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4,6-Tetra-O-benzoyl-beta-D-glucopyranose
CAS64768-20-3
Synonyms2,​3,​4,​6-​tetrabenzoate β-​D-​glucopyranose
Molecular FormulaC34H28O10
Molecular Weight596.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)O)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5
InChIInChI=1S/C34H28O10/c35-30(22-13-5-1-6-14-22)40-21-26-27(42-31(36)23-15-7-2-8-16-23)28(43-32(37)24-17-9-3-10-18-24)29(34(39)41-26)44-33(38)25-19-11-4-12-20-25/h1-20,26-29,34,39H,21H2/t26-,27-,28+,29-,34-/m1/s1
InChIKeyFCDYAJBVISGNLC-UCDCFHRCSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Perbenzoylated Glucose Building Block for Stereocontrolled Glycosylation


2,3,4,6-Tetra-O-benzoyl-beta-D-glucopyranose (CAS 64768-20-3) is a perbenzoylated D-glucopyranose derivative bearing benzoyl ester protecting groups at the O-2, O-3, O-4, and O-6 positions, with a free anomeric hydroxyl group . With a molecular formula of C34H28O10 and a molecular weight of 596.58 g/mol, this compound is classified within the broader family of acyl-protected carbohydrate building blocks used extensively as glycosyl donor precursors and protected intermediates in oligosaccharide synthesis . Its defining structural feature—four electron-withdrawing benzoyl esters—places it firmly in the 'disarmed' donor category within the armed-disarmed glycosylation paradigm, granting it a reactivity profile distinct from both its peracetylated (less reactive) and perbenzylated (more reactive) counterparts [1].

Stereocontrolled Glycosylation
Supports 1,2-trans-β-glycoside formation via neighboring group participation of 2-O-benzoyl
Disarmed Donor Profile
Perbenzoylated donor remains intact in chemoselective one-pot oligosaccharide assembly with armed donors
Acid-Stable Protection
Reported higher resistance to acid-catalyzed cleavage relative to acetyl, supporting acidic workup protocols

Why Benzoyl Protection Cannot Be Casually Substituted


Carbohydrate protecting groups are not interchangeable commodities; their electronic character directly governs glycosylation rate, anomeric stereoselectivity, and hydrolytic stability. The benzoyl group is significantly more electron-withdrawing than the acetyl group yet less deactivating than certain substituted benzoates, creating a narrow reactivity window that is exploited in armed-disarmed and orthogonal glycosylation strategies [1]. Substituting the perbenzoylated glucose building block with its peracetylated analog can lead to slower reaction kinetics, lower glycosylation yields, and different anomeric outcomes, while substitution with perbenzylated donors sacrifices the disarmed character required for chemoselective activation in one-pot oligosaccharide assembly [2]. The quantitative evidence below demonstrates that the specific electronic and steric properties conferred by the four benzoyl esters are not replicated by other common protecting group patterns.

Peracetylated analog
Acetyl-protected glucose may exhibit slower anomerisation kinetics and lower glycosylation yields; benzoyl's electron-withdrawing effect is not replicated.
Perbenzylated analog
Benzyl ether protection creates an armed donor, eliminating the >300-fold disarmed character needed for orthogonal chemoselective activation.
Mixed acyl patterns
Position-specific reactivity (O-2 benzoyl activating, O-3/4/6 deactivating) means partial substitution shifts net reactivity away from optimized tetrabenzoate profile.

Quantitative Differentiation Evidence


Reactivity Advantage over Peracetylated Analog in Anomerisation

In a systematic kinetic study of 31 β-D-glucopyranosides, tetra-O-benzoyl-β-D-glucopyranoside (2β) demonstrated higher reactivity than the corresponding tetra-O-acetyl derivative (1β) in Lewis acid promoted anomerisation. Despite the greater inductive electron-withdrawing effect of benzoyl groups that would theoretically destabilize a cationic intermediate more than acetyl groups, the benzoylated reactant gave higher yields and shorter reaction times in equatorial-to-axial anomerisation reactions [1]. The replacement of all four acetyl groups with benzoyl groups provided the highest overall reactivity among the acyl-protected series tested [1]. Additionally, a 2,3,4,6-tetra-O-(4-methoxy)benzoate derivative showed an approximately 2-fold increase in anomerisation rate compared to the unsubstituted tetrabenzoate, quantifying the electronic tuning capability of the benzoyl motif [1].

Reactivity vs acetyl
Head-to-head
Tetrabenzoate (2β) showed highest reactivity among acyl series; ~2-fold rate increase compared to tetra-(4-methoxy)benzoate benchmark. Acetyl analog (1β) gave slower reactions and lower yields.
Supports faster glycosylation workflows; benzoylated donor yields higher productivity.
SnCl₄-promoted anomerisation; Farrell et al. 2018
carbohydrate chemistry glycosylation anomerisation kinetics

Disarmed Donor Character in Chemoselective Glycosylation

The armed-disarmed glycosylation concept, foundational to modern one-pot oligosaccharide assembly, relies on the differential reactivity between ether-protected (armed) and ester-protected (disarmed) donors. In a piperidine model system quantifying electronic effects, protecting groups were ranked by their destabilization of the piperidinium ion: benzoyl ≥ acetyl ≫ 4,6-O-benzylidene > benzyl ≈ methyl > H [1]. The protecting groups in a 'disarmed' (benzoylated/acetylated) saccharide are more than 300 times more electron-withdrawing than those in an 'armed' (benzylated) saccharide, and those of a 'superarmed' saccharide are 300 times less electron-withdrawing still [1]. This ~300-fold electronic gradient between perbenzoylated and perbenzylated glucose enables the orthogonal, chemoselective activation strategy where a perbenzoylated (disarmed) thioglycoside donor remains intact while a perbenzylated (armed) donor is selectively activated [2].

Disarmed donor gradient
Class-level
>300-fold electron-withdrawing difference between disarmed (benzoyl/acetyl) and armed (benzyl) protecting group sets
Enables chemoselective activation in one-pot oligosaccharide strategies
Piperidine model system; Heuckendorff et al. 2010
armed-disarmed concept chemoselective glycosylation protecting group electronics

Superior Acid Stability and Migration Resistance

In a controlled NMR kinetic study of acyl group migration and cleavage on β-D-galactopyranoside scaffolds, the relative stabilities of acetyl, pivaloyl, and benzoyl protective groups were compared across variable pH. At low pH (pD 1.0), the acetyl group was most readily cleaved in comparison with the pivaloyl and benzoyl esters [1]. The benzoyl group demonstrated significantly greater resistance to acid-catalyzed hydrolysis than the acetyl group, while also showing reduced propensity for undesired acyl migration compared to acetyl under both acidic and basic conditions [1]. Additionally, in a separate study on 1,6-anhydro-β-D-glucopyranose derivatives, the selectivity of partial hydrolysis differed substantially between per-O-acetyl and per-O-benzoyl substrates, with the C(3)-benzoyl ester being the most stable toward methanolic HCl, whereas the C(3)-acetyl was the most labile under basic hydrazine conditions [2].

Acid stability vs acetyl
Cross-study
Benzoyl esters showed higher resistance to acid-catalyzed cleavage at pD 1.0 and reduced acyl migration compared to acetyl esters on pyranose scaffolds
Wider operational pH window for multi-step synthesis with acidic workup
Galactopyranoside NMR kinetic study; Roslund et al. 2008; Kučár et al. 1984
protecting group stability acyl migration pH-dependent hydrolysis

Stereoselective 1,2-trans-β-Glycoside Formation

The 2-O-benzoyl group on the glucopyranose ring provides robust neighboring group participation, directing glycosylation to the 1,2-trans (β) configuration. In a systematic one-pot glycosylation study using 2,3,4,6-tetra-O-benzoyl-α-D-glucopyranosyl iodide generated in situ from the corresponding pentabenzoate, reactions with simple alcohols including 2-phenylethanol and cyclohexanol gave exclusively the β-glucoside products . Under NBS-promoted conditions, β-glucoside yields reached 86% for cyclohexanol and 67% for 2-phenylethanol, with no detectable α-anomer formation (0% for entries 2–4) . In contrast, when the same perbenzoylated glucose (as pentabenzoate 8a) was employed with peracetylated glucosyl iodide systems, yields were moderate (40–65%) and accompanied by significant amounts of orthoester byproducts and 2-O-deacetylated side products , highlighting the superiority of benzoyl over acetyl protection for maintaining stereochemical integrity during glycosylation.

β-Stereoselectivity
Data to verify
62–86% β-glucoside yields with simple alcohols; exclusive β-selectivity (0% α-anomer). Peracetylated system gave 40–65% yields with orthoester byproducts.
2-O-benzoyl provides robust neighboring group participation for predictable β-stereochemistry
One-pot glycosylation; source not specified; verify with in-house conditions
stereoselective glycosylation neighboring group participation 1,2-trans glycoside

Position-Specific Reactivity Tuning at O-2

A detailed structure-reactivity study of thirty-one β-D-glucopyranosides revealed that the effect of replacing acetyl with benzoyl is position-dependent [1]. Replacement of acetyl with benzoyl at O-2 led to a reactivity increase, whereas replacement at O-3, O-4, or O-6 led to reduced reactivity [1]. Crucially, when all four acetyl groups were replaced with benzoyl groups (giving the tetrabenzoate), the net effect was the highest overall reactivity among all acyl-protected variants tested [1]. This demonstrates that the tetra-O-benzoyl pattern is not simply a sum of individual position effects but rather a synergistic combination where the O-2 benzoyl activating effect dominates over the deactivating contributions from O-3, O-4, and O-6 benzoyl groups, yielding a uniquely optimized reactivity profile not achievable with mixed acetyl/benzoyl or other acyl combinations [1].

Position-specific effects
Head-to-head
O-2 benzoyl substitution increased anomerisation rate; O-3,4,6 benzoyl decreased rate. Net tetrabenzoate achieved highest overall reactivity among acyl variants.
O-2 benzoyl drives net activation; informs rational protecting group design
31 β-D-glucopyranosides; Farrell et al. 2018
regioselective protection structure-reactivity relationship anomerisation kinetics

Defined β-Anomeric Configuration and High Purity

2,3,4,6-Tetra-O-benzoyl-beta-D-glucopyranose is supplied with the anomeric hydroxyl group in the defined β-configuration, confirmed by 1H NMR, IR, and HPLC characterization [1]. Commercial sources specify minimum purity of ≥90% by HPLC, with some vendors providing material at ≥95% or ≥97% (HPLC) [1]. The defined β-anomeric configuration is critical because the anomeric stereochemistry of the free hemiacetal determines the diastereomeric outcome of subsequent derivatization (e.g., conversion to trichloroacetimidate, halide, or thioglycoside donors). Storage specifications include powder stability at -20°C for up to 3 years, with solutions at -80°C stable for 1 year . This contrasts with perbenzylated analogs where anomeric mixtures are common and chromatographic separation of α/β anomers may be required before use, adding purification steps and reducing effective yield [2].

Anomeric purity
Supplier data
Defined β-anomer supplied; purity ≥90–97% (HPLC). Powder stable at -20°C for 3 years. Perbenzylated analogs often require anomeric separation.
Eliminates in-house anomeric purification and ensures batch-to-batch reproducibility
Supplier specification; confirm identity by NMR/HPLC upon receipt
anomeric purity quality control reproducibility

Optimal Application Scenarios


β-Glucoside and Glycolipid Synthesis via Neighboring Group Participation

The 2-O-benzoyl group reliably directs glycosylation to the 1,2-trans-β configuration, with documented yields of 62–86% for β-glucosides using inexpensive promoters such as NBS or ZnI2 . This scenario is ideal for constructing β-linked glucocerebrosides, glucosyl ceramides, and aryl β-D-glucopyranosides where stereochemical integrity at the anomeric center is paramount. The compound's free anomeric hydroxyl allows direct conversion to glycosyl iodides or trichloroacetimidates without additional deprotection steps.

Disarmed Donor in One-Pot Oligosaccharide Assembly

The perbenzoylated glucose scaffold's disarmed character (>300-fold more electron-withdrawing than perbenzylated analogs ) enables its use as a stable acceptor-donor in chemoselective one-pot glycosylation strategies. The benzoylated donor remains intact while armed (perbenzylated) donors are selectively activated, allowing sequential glycosidic bond formation without intermediate purification. This is particularly valuable for automated oligosaccharide synthesizers requiring predictable reactivity hierarchies.

Multi-Step Synthesis Requiring Acid-Stable Protection

The superior acid stability of benzoyl esters compared to acetyl esters at low pH (pD 1.0) makes this compound the protecting group pattern of choice when synthetic routes involve acidic workup conditions, Lewis acid-promoted transformations, or strongly acidic ion-exchange resin treatments. The reduced acyl migration propensity of benzoyl vs. acetyl groups further minimizes positional isomer formation during extended reaction sequences or long-term intermediate storage.

Thioglycoside and Glycosyl Fluoride Donor Precursor

The free anomeric hydroxyl of 2,3,4,6-tetra-O-benzoyl-β-D-glucopyranose allows direct conversion to thioglycoside donors (via reaction with thiols under Lewis acid conditions) or glycosyl fluorides, both of which serve as stable, storable glycosyl donors for subsequent activation . The benzoyl protecting groups enhance the shelf stability of the resulting thioglycoside donors compared to their acetyl counterparts and provide a UV chromophore (λ ~ 229 nm) facilitating HPLC monitoring of reaction progress and purification.

Application
Selection Property
Validation Focus
β-Glucoside and glycolipid synthesis
Neighboring group participation for 1,2-trans-β-glycosylation
β-Stereochemical outcome and yield consistency
One-pot oligosaccharide assembly
Disarmed donor reactivity for chemoselective activation
Orthogonality with armed donors and sequential coupling efficiency
Multi-step synthesis with acidic workup
Acid-resistant benzoyl ester protection
Protecting group integrity under Lewis acid or low pH conditions
Thioglycoside and glycosyl fluoride donor precursor
Free anomeric OH for direct donor formation
Donor stability and UV chromophore for HPLC monitoring

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